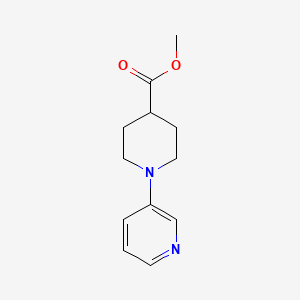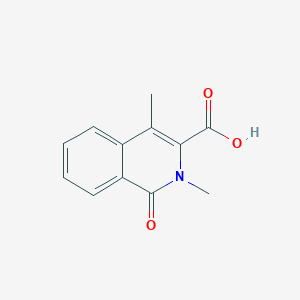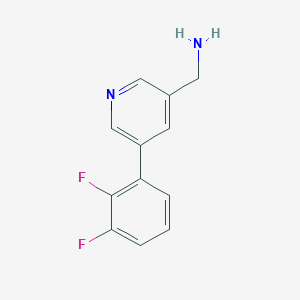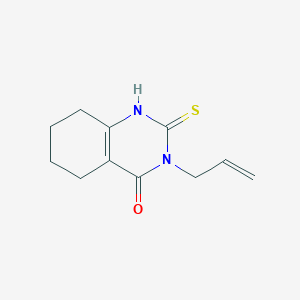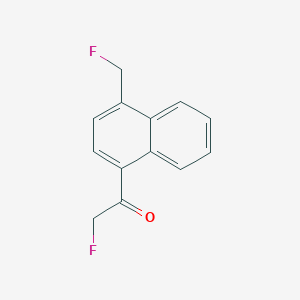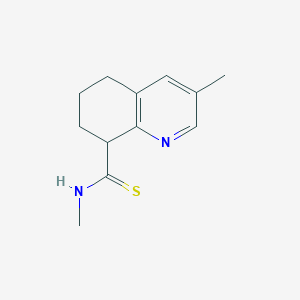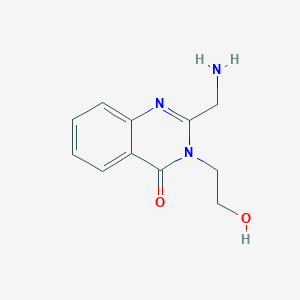
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminomethyl group and a hydroxyethyl group attached to a quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with appropriate aminomethyl and hydroxyethyl precursors. One common method involves the use of Rh(III)-catalyzed coupling reactions, which provide a pathway to prepare diverse quinazoline derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
科学研究应用
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyethyl groups may play a role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)quinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
3-(2-Hydroxyethyl)quinazolin-4(3H)-one: Lacks the aminomethyl group, which may influence its binding properties and mechanism of action.
Uniqueness
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to the presence of both aminomethyl and hydroxyethyl groups, which can enhance its versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O2/c12-7-10-13-9-4-2-1-3-8(9)11(16)14(10)5-6-15/h1-4,15H,5-7,12H2 |
InChI 键 |
FDHXJOIFDWBXDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


